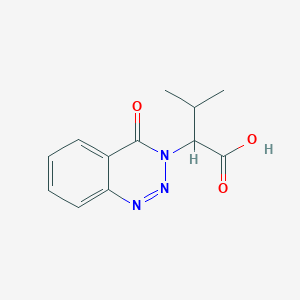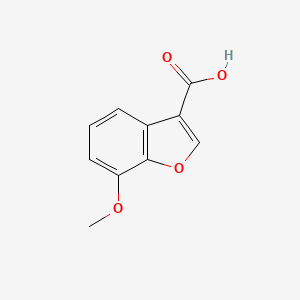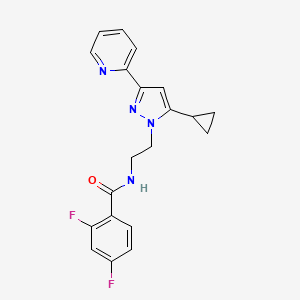
(1-Ethylazetidin-3-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(1-Ethylazetidin-3-yl)methanamine” is a chemical compound with the CAS Number: 1412978-07-4 and a linear formula of C6H14N2 . It is used in various chemical products, reagents, standards, and reference materials .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C6H14N2 . More detailed structural information is not available in the current resources.Physical and Chemical Properties Analysis
“this compound” has a molecular formula of C6H14N2 . Detailed physical and chemical properties such as melting point, boiling point, density, and molecular weight can be found on various chemical databases .作用机制
Target of Action
Methenamine primarily targets bacteria in the urinary tract. It is used for the prophylaxis and treatment of frequently recurring urinary tract infections .
Mode of Action
Formaldehyde is considered to be highly bactericidal .
Biochemical Pathways
The production of formaldehyde in acidic conditions is known to have a bactericidal effect .
Pharmacokinetics
Methenamine is readily absorbed from the gastrointestinal tract. It is hydrolyzed to formaldehyde and ammonia in the urine, with about 10% to 25% metabolized in the liver . It is excreted in the urine, with about 70% to 90% as unchanged drug within 24 hours .
Result of Action
The primary result of Methenamine’s action is the reduction of bacterial populations in the urinary tract, helping to prevent and treat urinary tract infections .
生化分析
Biochemical Properties
(1-Ethylazetidin-3-yl)methanamine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with the estrogen receptor alpha ligand binding domain, influencing transcriptional programs in breast cancer cells . The nature of these interactions involves binding to the ligand binding pocket of the receptor, which can modulate the receptor’s activity and affect gene expression.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In breast cancer cells, it has been shown to influence cell signaling pathways and gene expression, leading to changes in cellular metabolism . The compound’s interaction with the estrogen receptor alpha can result in altered transcriptional programs, which may impact cell proliferation and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to the estrogen receptor alpha ligand binding domain, which can inhibit or activate the receptor’s activity . This binding can lead to changes in gene expression, influencing various cellular functions. The compound’s mechanism of action also involves modulation of enzyme activity, which can affect metabolic pathways and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, but its effects may diminish as it degrades . Long-term exposure to the compound can lead to sustained changes in cellular processes, which may be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can cause toxic or adverse effects . Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interactions with these enzymes can influence the overall metabolic state of the cell, affecting energy production and utilization . These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for elucidating the compound’s effects on cellular function and its potential therapeutic uses.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the compound’s activity and function within the cell . By understanding the subcellular distribution of the compound, researchers can gain insights into its mechanisms of action and potential therapeutic applications.
属性
IUPAC Name |
(1-ethylazetidin-3-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-2-8-4-6(3-7)5-8/h6H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPWLORERBTIOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(C1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-Azaspiro[2.5]octan-7-ol hydrochloride](/img/structure/B2615601.png)


![N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2615609.png)
![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4-dimethylbenzene-1-sulfonamide](/img/structure/B2615610.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2615612.png)

![N-(2-ethoxyphenyl)-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2615617.png)
![N,1-bis(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2615618.png)


![4-tert-butyl-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide](/img/structure/B2615623.png)

